molecular formula C22H15NO2 B3047739 1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)- CAS No. 143647-58-9

1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)-

Cat. No.: B3047739
CAS No.: 143647-58-9
M. Wt: 325.4 g/mol
InChI Key: ZOYBFRXHSUYDHK-UHFFFAOYSA-N
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Description

The compound “1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)-” is also known as 3-hydroxy-2-phenyl-3-(2-phenylethynyl)-2,3-dihydro-1H-isoindol-1-one . It has a CAS Number of 143647-58-9 and a molecular weight of 325.37 . The compound is solid in its physical form .


Physical and Chemical Properties Analysis

The compound is solid in its physical form . Its molecular weight is 325.37 . The InChI code for this compound is 1S/C22H15NO2/c24-21-19-13-7-8-14-20(19)22(25,16-15-17-9-3-1-4-10-17)23(21)18-11-5-2-6-12-18/h1-14,25H , which provides information about its molecular structure and formula. Unfortunately, more detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Synthesis and Spectral Properties

1H-Isoindol-1-one derivatives have been synthesized and their spectral properties studied. For instance, Galanin, Yakubov, and Shaposhnikov (2007) explored the synthesis of zinc complexes of meso-trans-diphenyldihexadecyltetrabenzoporphyrin, a derivative of 1H-Isoindol-1-one, and examined their spectral characteristics (Galanin, Yakubov, & Shaposhnikov, 2007).

Asymmetric Synthesis

Pérard-Viret, Prangé, Tomas, and Royer (2002) investigated a simple asymmetric access to 3-alkyl-isoindolin-1-ones, including 1H-Isoindol-1-one derivatives, highlighting its efficiency in asymmetric synthesis (Pérard-Viret, Prangé, Tomas, & Royer, 2002).

Versatile Synthetic Routes

Deniau and Enders (2002) developed a versatile synthetic route to various 1H-Isoindol-1-one derivatives. This method provides efficient preparation of these compounds for further research and application (Deniau & Enders, 2002).

Molecular Rearrangements

Váňa, Sedlák, Padělková, and Hanusek (2012) explored the rearrangement of substituted S-(1(3H)-isobenzofuranone-3-yl)isothiuronium bromides, leading to the formation of 1H-Isoindol-1-one derivatives. This study contributes to the understanding of molecular transformations in synthetic chemistry (Váňa, Sedlák, Padělková, & Hanusek, 2012).

Crystallography and Molecular Structure

Research by Fun, Teh, Shen, and Xu (2007) involved the crystallographic analysis of a 1H-Isoindol-1-one derivative, providing insights into the molecular structure and interactions within these compounds (Fun, Teh, Shen, & Xu, 2007).

Behavior in Chemical Reactions

Jóźwiak and Ciechańska (2014) reported on the behavior of 1H-Isoindol-1-one derivatives in reactions with sec-butyllithium, demonstrating their dualistic behavior, which is crucial for understanding their reactivity in synthetic processes (Jóźwiak & Ciechańska, 2014).

Antibacterial Properties

Ahmed, Sharma, Nagda, Salvi, and Talesara (2006) conducted synthetic studies on alkoxy isoindole-1,3-diones and their derivatives, including 1H-Isoindol-1-one, and evaluated their antibacterial properties. This research suggests potential applications in developing antibacterial agents (Ahmed, Sharma, Nagda, Salvi, & Talesara, 2006).

Genotoxicity Assessment

Dos Santos et al. (2011) assessed the in vivo genotoxicity of compounds including 1H-Isoindol-1-one derivatives for the treatment of sickle cell disease. This study highlights the importance of evaluating the safety profile of these compounds in medical applications (dos Santos, Bosquesi, Varanda, Lima, & Chung, 2011).

Inhibition of Heparanase

Courtney et al. (2004) described a novel class of 1H-Isoindol-1-one derivatives as inhibitors of heparanase, an enzyme involved in tumor metastasis and angiogenesis. This research opens avenues for therapeutic applications in cancer treatment (Courtney et al., 2004).

Properties

IUPAC Name

3-hydroxy-2-phenyl-3-(2-phenylethynyl)isoindol-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO2/c24-21-19-13-7-8-14-20(19)22(25,16-15-17-9-3-1-4-10-17)23(21)18-11-5-2-6-12-18/h1-14,25H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOYBFRXHSUYDHK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C#CC2(C3=CC=CC=C3C(=O)N2C4=CC=CC=C4)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60394477
Record name 2H-448S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

325.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

143647-58-9
Record name 2H-448S
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60394477
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)-
Reactant of Route 2
1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)-
Reactant of Route 3
1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)-
Reactant of Route 4
1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)-
Reactant of Route 5
1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)-
Reactant of Route 6
1H-Isoindol-1-one, 2,3-dihydro-3-hydroxy-2-phenyl-3-(phenylethynyl)-

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